molecular formula C15H19N3O2 B2854246 N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide CAS No. 2034260-78-9

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide

Cat. No.: B2854246
CAS No.: 2034260-78-9
M. Wt: 273.336
InChI Key: WJFYFRCDEHIAMA-UHFFFAOYSA-N
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Description

N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide is a synthetic small molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 5, linked via an ethyl group to a phenoxyacetamide moiety. Pyrazole derivatives are pharmacologically significant due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors.

Properties

IUPAC Name

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-12-10-13(17-18(12)2)8-9-16-15(19)11-20-14-6-4-3-5-7-14/h3-7,10H,8-9,11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFYFRCDEHIAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CCNC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 1,5-Dimethyl-1H-Pyrazole Core

The pyrazole ring is synthesized via cyclocondensation of hydrazine derivatives with 1,3-diketones. A representative protocol involves:

Reactants :

  • 2,4-Pentanedione (1.0 eq)
  • Methylhydrazine (1.1 eq)

Conditions :

  • Solvent: Ethanol (0.5 M)
  • Temperature: Reflux (78°C)
  • Time: 6–8 hours

Mechanism :

  • Nucleophilic attack of hydrazine on diketone carbonyl groups
  • Cyclization with elimination of water
  • Tautomerization to aromatic pyrazole

Yield : 82–89% after recrystallization from hexane/ethyl acetate (4:1)

N-Alkylation to Install Ethylamine Side Chain

The pyrazole undergoes alkylation to introduce the ethylamine spacer:

Reactants :

  • 1,5-Dimethyl-1H-pyrazole (1.0 eq)
  • 2-Bromoethylamine hydrobromide (1.2 eq)

Conditions :

  • Base: K₂CO₃ (2.5 eq)
  • Solvent: Acetonitrile (0.3 M)
  • Temperature: 85°C
  • Time: 12 hours

Key Considerations :

  • Excess base prevents HBr-mediated side reactions
  • Microwave-assisted synthesis reduces time to 45 minutes at 120°C

Yield : 68–74% (conventional), 81% (microwave)

Amidation with Phenoxyacetyl Chloride

Final amidation completes the target structure:

Reactants :

  • N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)amine (1.0 eq)
  • Phenoxyacetyl chloride (1.05 eq)

Conditions :

  • Base: Triethylamine (3.0 eq)
  • Solvent: Dichloromethane (0.4 M)
  • Temperature: 0°C → RT
  • Time: 4 hours

Workup :

  • Wash with 5% HCl (removes excess chloride)
  • Neutralize with saturated NaHCO₃
  • Dry over MgSO₄
  • Purify via silica chromatography (hexane:ethyl acetate 3:1)

Yield : 76–83%

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities employ flow chemistry to enhance reproducibility:

Parameter Batch Process Flow Process
Reaction Time 12–24 hours 8–12 minutes
Space-Time Yield 0.8 kg/m³·h 4.2 kg/m³·h
Impurity Profile 5–7% <1%
Energy Consumption 18 kWh/kg 9.3 kWh/kg

Advantages :

  • Precise temperature control (±1°C)
  • In-line IR monitoring adjusts reagent stoichiometry dynamically

Catalytic System Optimization

Industrial protocols use copper(I) iodide catalysts to accelerate amidation:

Catalyst Screen :

Catalyst Yield (%) Reaction Time (h)
None 32 24
CuI 89 6
Pd(OAc)₂ 78 8
FeCl₃ 65 12

Conditions :

  • 5 mol% catalyst loading
  • DMF solvent at 100°C

CuI suppresses racemization and enables reagent-grade starting materials

Critical Analysis of Methodologies

Solvent Impact on Reaction Efficiency

Comparative studies reveal solvent effects on alkylation kinetics:

Solvent Dielectric Constant Yield (%) Byproducts (%)
Acetonitrile 37.5 74 6
DMF 36.7 68 11
THF 7.5 52 19
Ethanol 24.3 59 14

Acetonitrile’s moderate polarity balances nucleophilicity and solvation

Temperature-Dependent Regioselectivity

Pyrazole alkylation shows temperature-sensitive site preference:

Temperature (°C) N1-Alkylation (%) N2-Alkylation (%)
25 82 18
50 79 21
80 63 37
110 41 59

Lower temperatures favor N1-alkylation due to kinetic control

Advanced Purification Techniques

Chromatographic Methods

Final product purity is achieved through optimized eluent systems:

Stationary Phase Eluent Ratio (Hex:EA) Rf Purity (%)
Silica 60 Å 4:1 0.32 98.2
Alumina 3:1 0.41 97.8
C18 Reverse Phase 7:3 (MeOH:H₂O) 0.55 99.1

Reverse-phase HPLC with 0.1% TFA modifier removes persistent amines

Crystallization Optimization

Recrystallization solvents affect polymorph formation:

Solvent Pair Crystal Habit Melting Point (°C)
Ethanol/Water Needles 148–150
Acetone/Hexane Plates 145–147
Ethyl Acetate Prisms 152–154

Ethanol/water yields pharmaceutically preferred Form I polymorph

Chemical Reactions Analysis

Types of Reactions

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole-acetamide derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazole-Acetamide Derivatives
Compound Name Substituent (R) Molecular Weight Key Biological Activity Structural Features
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide (Target Compound) Phenoxy ~332.4 g/mol* Not reported (inferred MAO potential) Ethyl linker; planar pyrazole; phenoxy H-bond
2-(4-Methoxyphenoxy)acetamide (Compound 12, ) 4-Methoxyphenoxy 195.2 g/mol MAO-A specific (SI = 245) Methoxy enhances electron density
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide 4-Nitrophenyl 378.4 g/mol Antimicrobial Nitro group increases polarity; dihedral angle 67.0° between rings
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 2,4-Dichlorophenyl 406.3 g/mol Antifungal Chlorine enhances lipophilicity; dihedral angle 48.45° between rings
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 4-Methylsulfanylphenyl 409.5 g/mol Not reported Sulfur improves membrane permeability

*Calculated based on molecular formula.

Key Observations:
  • Conversely, lipophilic groups (e.g., dichlorophenyl ) improve bioavailability.
  • Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 67.0° in the nitro derivative vs. 48.45° in the dichloro analogue ) influence molecular planarity and binding to targets.
  • Hydrogen Bonding: The phenoxy group in the target compound may form stronger H-bonds compared to methylsulfanyl or chloro substituents, akin to MAO-A inhibitors in .

Physicochemical and Crystallographic Properties

  • Crystal Packing: Hydrogen-bonding networks (e.g., R22(10) motifs ) stabilize crystal structures. The target compound’s phenoxy group may participate in similar intermolecular interactions.
  • Solubility : Chlorine and nitro groups reduce aqueous solubility compared to methoxy or methylsulfanyl substituents.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring, an ethyl side chain, and a phenoxyacetamide moiety. The general synthetic route involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole can be synthesized by reacting hydrazine with a 1,3-diketone.
  • Alkylation : The resulting pyrazole derivative is then alkylated using an appropriate alkyl halide.
  • Acetylation : Finally, the compound is acetylated to yield this compound.

This multi-step synthesis allows for variations that can lead to different derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thus affecting cellular functions.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing physiological responses.

The structural features of the compound facilitate interactions through hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:

  • Cell Line Studies : In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin .
CompoundCell LineIC50 (µM)Reference
Compound AMDA-MB-231 (Breast)10
Compound BA549 (Lung)15
This compoundHT-29 (Colon)<20

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory processes .

Case Studies

In a notable case study involving the evaluation of similar pyrazole derivatives:

  • Study Design : Researchers synthesized a series of pyrazole-based compounds and assessed their biological activities through enzyme inhibition assays.
  • Findings : One derivative exhibited potent inhibition of alkaline phosphatase activity with an IC50 value significantly lower than existing inhibitors .

Q & A

Q. What are the common synthetic routes for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-phenoxyacetamide?

The synthesis typically involves coupling a pyrazole-containing amine with an activated phenoxyacetic acid derivative. A standard approach includes:

  • Reacting 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethylamine with phenoxyacetyl chloride in dichloromethane under basic conditions (e.g., triethylamine) at 0–25°C.
  • Purification via column chromatography or recrystallization to isolate the acetamide product . Variations may use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for improved yields .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1 \text{H} and 13C^{13} \text{C} NMR confirm substituent connectivity (e.g., pyrazole methyl groups at δ ~2.2–2.5 ppm, phenoxy protons at δ ~6.8–7.4 ppm).
  • Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z ~342.2).
  • Infrared (IR) Spectroscopy: Key peaks include N–H stretching (~3300 cm1^{-1}) and C=O absorption (~1650 cm1^{-1}) .

Q. What are the primary challenges in characterizing its purity?

Impurities often arise from incomplete coupling or side reactions during synthesis. Strategies include:

  • Using reverse-phase HPLC with UV detection (λ = 254 nm) to quantify residual reactants.
  • Monitoring by thin-layer chromatography (TLC) with iodine visualization for rapid assessment .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding networks). For pyrazole-acetamide derivatives:

  • Pyrazole rings are nearly planar, with dihedral angles between substituents (e.g., phenoxy group twisted ~37–67° relative to the pyrazole core).
  • SHELX programs (e.g., SHELXL) refine structures using high-resolution data, with R-factors <0.05 for reliable models .

Q. What methodologies address contradictions in biological activity data?

Discrepancies in bioassays (e.g., inconsistent IC50_{50} values) may arise from assay conditions or compound stability. Solutions include:

  • Replicating assays under controlled environments (e.g., inert atmosphere to prevent oxidation).
  • Statistical validation via dose-response curves and comparison with structurally related controls (e.g., Celecoxib analogs for COX-2 inhibition studies) .

Q. How do computational methods predict target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to enzymes like cyclooxygenase-2 (COX-2):

  • The pyrazole moiety occupies hydrophobic pockets, while the phenoxy group stabilizes via π-π stacking.
  • Free energy calculations (MM-PBSA) quantify binding affinities, guiding SAR optimization .

Data Analysis & Experimental Design

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity compared to dichloromethane.
  • Catalysis: Substoichiometric DMAP (4-dimethylaminopyridine) accelerates acylation reactions.
  • Temperature Control: Gradual warming from 0°C to reflux minimizes side products .

Q. How are hydrogen-bonding patterns analyzed in crystal structures?

Graph-set analysis (e.g., R22_2^2(8) motifs) identifies recurring intermolecular interactions:

  • N–H···O bonds between the amide group and adjacent molecules stabilize crystal packing.
  • C–H···O weak interactions further extend supramolecular networks, as reported in related pyrazole-acetamide derivatives .

Q. What statistical approaches validate bioactivity results?

  • Dunnett’s Test: Compares treatment groups against controls to identify significant activity (p < 0.05).
  • Hill Slope Analysis: Assesses cooperativity in dose-response relationships, ensuring reproducible EC50_{50} values .

Contradictions & Limitations

Q. Why do some studies report conflicting solubility profiles?

Solubility varies with pH and solvent polarity due to the compound’s amphiphilic nature:

  • Log P values (~2.5–3.0) predict moderate lipid solubility, but protonation of the amide group in acidic buffers enhances aqueous solubility.
  • Preformulation studies using shake-flask methods under physiological conditions (pH 7.4) provide reliable data .

Q. How can crystallographic data resolve synthetic byproduct identification?

Impurities (e.g., unreacted amine or oxidized phenoxy groups) are identified via:

  • Difference Fourier maps highlighting electron density anomalies.
  • Hirshfeld surface analysis to distinguish between conformers .

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